1-[2-(4-nitrophenyl)propanoyl]azepane
Description
1-[2-(4-Nitrophenyl)propanoyl]azepane is a nitrogen-containing heterocyclic compound featuring an azepane ring (7-membered saturated ring) substituted with a propanoyl chain bearing a 4-nitrophenyl group.
Key structural characteristics include:
- Azepane core: A 7-membered ring with a secondary amine group, influencing solubility and reactivity .
- 4-Nitrophenyl group: A para-substituted nitrobenzene moiety, known for electron-withdrawing effects that modulate electronic properties and reactivity in aromatic substitution reactions .
The molecular formula is inferred as C₁₅H₁₉N₂O₃ (assuming a propanoyl chain), with an approximate molecular weight of 275.33 g/mol. This distinguishes it from analogs like 1-(4-nitrophenyl)azepane (C₁₂H₁₆N₂O₂, MW 220.27 g/mol ) and 1-[(4-chloro-3-nitrophenyl)carbonyl]azepane (C₁₃H₁₅ClN₂O₃, MW 282.72 g/mol ).
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(13-6-8-14(9-7-13)17(19)20)15(18)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSILUNMROCEHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 1-[2-(4-nitrophenyl)propanoyl]azepane and related compounds:
Key Comparative Insights :
The 4-nitro group provides strong electron-withdrawing effects, increasing electrophilicity at the carbonyl carbon compared to non-nitro analogs like .
Electronic Modulation via Halogens :
- The 2-fluoro-4-nitrophenyl analog exhibits altered electronic properties due to fluorine's inductive effects, which may reduce ring reactivity compared to the unsubstituted nitro group in the target compound.
Chlorine vs. Nitro Positioning :
- In , the 3-nitro-4-chloro substitution creates a sterically hindered and highly polarized aromatic system, favoring interactions with biological targets (e.g., enzyme active sites) over the target compound's simpler para-nitro configuration.
Applications in Drug Discovery: Compounds with nitro groups (e.g., ) are often explored as protease inhibitors or prodrug intermediates due to nitro's redox activity. The propanoyl linker in the target compound may improve pharmacokinetic properties (e.g., solubility) compared to .
Research Findings and Limitations
- Synthetic Challenges: Nitroaryl-azepane derivatives often require multi-step syntheses involving nitration, acylation, and cyclization. The propanoyl linker may necessitate additional protection/deprotection steps .
- Biological Activity : While nitro groups are pharmacologically relevant, their metabolic instability (e.g., reduction to amines) limits in vivo applications. Fluorinated analogs (e.g., ) show improved metabolic stability .
- Contradictions in Data : Molecular weights for similar compounds vary significantly (e.g., 220.27 g/mol for vs. 238.26 g/mol for ), highlighting the need for precise characterization of the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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